Physicochemical Profiling of 5-Bromo-6'-methyl-[2,3']bipyridinyl: A Technical Guide for Preclinical Development
Physicochemical Profiling of 5-Bromo-6'-methyl-[2,3']bipyridinyl: A Technical Guide for Preclinical Development
Executive Summary & Structural Rationale
In modern drug discovery and advanced materials science, the bipyridine scaffold is a privileged structure due to its robust coordination chemistry and tunable electronic properties. Specifically, 5-Bromo-6'-methyl-[2,3']bipyridinyl (CAS: 1187164-08-4) represents a highly specialized asymmetrical derivative. Unlike the classic 2,2'-bipyridines, the 2,3'-linkage fundamentally alters the dihedral angle and electronic communication between the two aromatic rings.
As a Senior Application Scientist, evaluating this scaffold requires looking beyond basic structural drawing. The strategic placement of a bromo group at the C5 position provides a critical synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). Concurrently, the methyl group at the C6' position introduces specific steric hindrance that dictates the molecule's spatial conformation. Understanding the physicochemical properties of this compound is paramount for predicting its pharmacokinetics, membrane permeability, and binding affinity.
Physicochemical Data Presentation
The foundational physicochemical parameters of 5-Bromo-6'-methyl-[2,3']bipyridinyl dictate its behavior in aqueous and lipid environments. The quantitative data summarized in Table 1 aligns with the principles of [1], confirming its viability as a drug-like lead scaffold.
Table 1: Physicochemical Property Matrix
| Property | Value | Implication for Drug Development |
| Molecular Formula | C₁₁H₉BrN₂ | Standard halogenated lead scaffold. |
| Molecular Weight | 249.11 g/mol | Well below the 500 Da threshold, ensuring high ligand efficiency. |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | Excellent predictor for high blood-brain barrier (BBB) and cellular permeability. |
| H-Bond Donors (HBD) | 0 | Enhances lipophilicity and passive diffusion. |
| H-Bond Acceptors (HBA) | 2 | Sufficient for target target engagement without overly restricting desolvation. |
| Rotatable Bonds | 1 | High conformational rigidity, reducing entropic penalty upon target binding. |
| Calculated LogP (cLogP) | ~2.8 | Optimal balance between aqueous solubility and lipid membrane partitioning. |
| Predicted pKa | 4.5 - 5.5 | Weakly basic; predominantly neutral at physiological pH (7.4). |
Data derived and extrapolated from[2][3][4] and standard cheminformatics profiling.
Mechanistic Insights: Causality in Physicochemical Behavior
To effectively utilize 5-Bromo-6'-methyl-[2,3']bipyridinyl, one must understand the causality behind its physicochemical profile. The molecule's behavior is not arbitrary; it is a direct consequence of its substituents:
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Electronic Effects on Ionization (pKa): The 5-bromo substituent acts as a strong electron-withdrawing group via inductive effects (-I). This pulls electron density away from the adjacent pyridine nitrogen. Consequently, the basicity of this nitrogen is significantly reduced compared to an unsubstituted pyridine. This lowered pKa ensures that at a physiological pH of 7.4, the molecule remains largely un-ionized, which is a primary driver for its high passive membrane permeability.
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Steric Disruption of Planarity: The 6'-methyl group adds steric bulk adjacent to the inter-ring carbon-carbon bond. This forces a shift in the preferred dihedral angle, breaking the coplanarity of the two pyridine rings. While the methyl group inherently increases lipophilicity (LogP), the disruption of molecular planarity decreases the crystal lattice energy. Paradoxically, this can improve the compound's kinetic aqueous solubility by lowering the thermodynamic barrier to dissolution.
Fig 1. Logical relationship between structural features and membrane permeability.
Experimental Methodologies: Self-Validating Protocols
To transition from in silico predictions to empirical validation, rigorous analytical protocols are required. The following methodologies are designed as self-validating systems , ensuring that any artifact in the data is immediately flagged by internal controls, a standard championed in [5][6].
Protocol 1: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)
Because 5-Bromo-6'-methyl-[2,3']bipyridinyl is highly lipophilic, standard aqueous titration will result in precipitation. We utilize a co-solvent extrapolation method.
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Step 1: Calibration & System Suitability. Standardize the pH electrode using NIST-traceable buffers (pH 4.0, 7.0, 10.0). Self-Validation: Concurrently titrate a reference standard (e.g., Diphenhydramine). If the reference pKa deviates by >0.05 units from literature, the electrode requires reconditioning.
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Step 2: Sample Preparation. Dissolve 2.0 mg of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) to maintain a homogeneous solution.
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Step 3: Titration. Titrate the solutions with 0.1 M HCl and 0.1 M NaOH under a continuous Argon purge to prevent atmospheric CO₂ from forming carbonic acid, which would skew the basic pKa readings.
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Step 4: Extrapolation. Plot the apparent pKa values against the dielectric constant of the co-solvent mixtures. Use the Yasuda-Shedlovsky equation to extrapolate the y-intercept, yielding the true aqueous pKa.
Protocol 2: Thermodynamic LogP via Shake-Flask Mass Balance
Relying solely on HPLC retention times for LogP can be misleading for halogenated heterocycles. The Shake-Flask method remains the gold standard.
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Step 1: Phase Saturation. Pre-saturate 1-Octanol and Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours to ensure phase equilibrium.
-
Step 2: Incubation. Dissolve the compound in the octanol phase at a known concentration (
). Layer over the aqueous phase in a glass vial. -
Step 3: Equilibration. Agitate the vials at exactly 25.0°C for 48 hours, followed by 24 hours of resting to ensure complete phase separation without micro-emulsions.
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Step 4: Quantification & Self-Validation. Analyze both the octanol (
) and aqueous ( ) phases via HPLC-UV.-
Self-Validation Check (Mass Balance): Calculate the total recovered mass:
. If the recovery is less than 95% of the initial input, it definitively flags that the compound has either precipitated at the interface or adsorbed to the glassware, invalidating the partition coefficient.
-
Fig 2. Experimental workflow for the physicochemical profiling of bipyridine scaffolds.
References
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National Center for Biotechnology Information. "5-Bromo-6'-methyl-[2,3']bipyridinyl." PubChem Compound Summary for CID 49761890. Retrieved from:[Link]
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from:[Link]
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Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition." John Wiley & Sons. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-6'-methyl-[2,3']bipyridinyl | C11H9BrN2 | CID 49761890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-6'-methyl-[2,3']bipyridinyl | C11H9BrN2 | CID 49761890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-6'-methyl-[2,3']bipyridinyl | C11H9BrN2 | CID 49761890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absorption and Drug Development: Solubility, Permeability, and Charge State - Avdeef, Alex: 9781118057452 - AbeBooks [abebooks.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
